Calcium hexafluoroacetylacetonate dihydrate
Overview
Description
Calcium hexafluoroacetylacetonate dihydrate is a chemical compound with the formula Ca(C5F6O2)2 · 2H2O. It is a colorless crystalline solid with a melting point of approximately 250-260°C . This compound is soluble in some organic solvents, such as ethanol and dimethylformamide . It is primarily used as a catalyst in organic synthesis, material preparation, and the creation of optical materials .
Preparation Methods
The preparation of calcium hexafluoroacetylacetonate dihydrate involves the following steps :
Reaction Raw Materials: Prepare a solution of hexafluoroethanone and calcium hydroxide.
Mixing Reaction Solution: Mix the hexafluoroethanone and calcium hydroxide solution and stir well.
Crystallization Process: Heat the reaction solution and then cool it to room temperature to induce crystallization.
Filtration and Drying: Filter the crystals through filter paper and dry them with a desiccant to obtain this compound.
Chemical Reactions Analysis
Calcium hexafluoroacetylacetonate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or organic molecules.
Catalytic Reactions: It acts as a catalyst in organic synthesis, facilitating reactions such as polymerization and oxidation.
Common reagents used in these reactions include organic solvents like ethanol and dimethylformamide, and the major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium hexafluoroacetylacetonate dihydrate has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: It is employed in the preparation of metal-organic compounds and nanoparticles, which have applications in biological research.
Medicine: It is used in the development of materials with special optical properties, such as luminescent materials and fluorescent probes, which have potential medical applications.
Mechanism of Action
The mechanism of action of calcium hexafluoroacetylacetonate dihydrate involves its ability to form coordination complexes with other metal ions or organic molecules. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of reactants into products . The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants and products.
Comparison with Similar Compounds
Calcium hexafluoroacetylacetonate dihydrate is unique due to its high solubility in organic solvents and its ability to form stable coordination complexes . Similar compounds include other metal hexafluoroacetylacetonates, such as:
- Magnesium hexafluoroacetylacetonate
- Zinc hexafluoroacetylacetonate
- Copper hexafluoroacetylacetonate
These compounds share similar properties but differ in their specific applications and reactivity due to the different metal ions involved .
Properties
IUPAC Name |
calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Ca.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2/b2*2-1-;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKMJQHMZGBTNJ-LJDKTGGESA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6CaF12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.